molecular formula C10H10N2O2S B2582609 1-phenylmethanesulfonyl-1H-imidazole CAS No. 313670-58-5

1-phenylmethanesulfonyl-1H-imidazole

Cat. No.: B2582609
CAS No.: 313670-58-5
M. Wt: 222.26
InChI Key: JISMCDXWZGJAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylmethanesulfonyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a phenylmethanesulfonyl group attached to the nitrogen atom of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethanesulfonyl-1H-imidazole typically involves the reaction of imidazole with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

The general reaction scheme can be represented as follows:

Imidazole+Phenylmethanesulfonyl chlorideThis compound+HCl\text{Imidazole} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+Phenylmethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenylmethanesulfonyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Substituted imidazoles with various functional groups.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Sulfides.

Scientific Research Applications

1-Phenylmethanesulfonyl-1H-imidazole has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenylmethanesulfonyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole: Lacks the sulfonyl group, leading to different reactivity and applications.

    1-Methyl-1H-imidazole: Contains a methyl group instead of the phenylmethanesulfonyl group, resulting in different chemical properties.

    1-Benzyl-1H-imidazole: Features a benzyl group, which affects its solubility and reactivity.

Uniqueness

1-Phenylmethanesulfonyl-1H-imidazole is unique due to the presence of the phenylmethanesulfonyl group, which imparts specific chemical reactivity and biological activity

Biological Activity

1-Phenylmethanesulfonyl-1H-imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on various scientific studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Phenyl Group : A benzene ring attached to the imidazole, which may influence its biological interactions.
  • Methanesulfonyl Group : This sulfonyl functional group can enhance the compound's reactivity and solubility.
PropertyValue
Molecular FormulaC10H11N2O2S
Molecular Weight225.27 g/mol
SolubilitySoluble in DMSO and ethanol
pKaApproximately 7

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several imidazole derivatives, this compound demonstrated notable effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 2.

Table 2: Zone of Inhibition (mm)

CompoundS. aureusE. coliB. subtilis
This compound201822
Standard Drug (Ciprofloxacin)302832

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell survival and proliferation. By disrupting these pathways, the compound can sensitize cancer cells to chemotherapeutic agents.

Case Study: Apoptosis Induction

In vitro studies using human cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups. The induction of apoptosis was confirmed through assays measuring caspase activation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution profiles, although further research is needed to establish comprehensive pharmacokinetic parameters.

Safety Profile

Toxicological assessments have indicated a relatively low toxicity profile for this compound at therapeutic doses. However, detailed studies are necessary to evaluate long-term effects and potential side effects.

Properties

IUPAC Name

1-benzylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-15(14,12-7-6-11-9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISMCDXWZGJAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.